Cyano(phenyl)methyl phenylacetate
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Overview
Description
Cyano(phenyl)methyl phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyano group (–CN) attached to a phenylmethyl group, which is further connected to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyano(phenyl)methyl phenylacetate can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with cyano(phenyl)methyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired ester product.
Another method involves the esterification of phenylacetic acid with cyano(phenyl)methyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction also proceeds under mild conditions and produces this compound as the main product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyano(phenyl)methyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid group.
Reduction: The cyano group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Phenylmethylamine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Cyano(phenyl)methyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyano(phenyl)methyl phenylacetate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Similar structure but lacks the cyano group.
Phenylacetic acid: Similar structure but lacks the ester and cyano groups.
Cyanoacetic acid: Contains a cyano group but lacks the phenylmethyl and ester groups.
Uniqueness
Cyano(phenyl)methyl phenylacetate is unique due to the presence of both the cyano and ester functional groups, which allow it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and various applications in research and industry.
Properties
CAS No. |
61066-86-2 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13NO2/c17-12-15(14-9-5-2-6-10-14)19-16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI Key |
SZTMJGKGDBKNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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